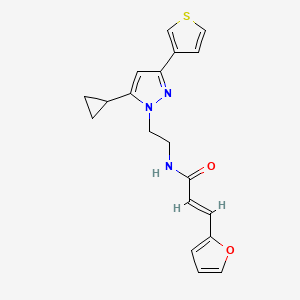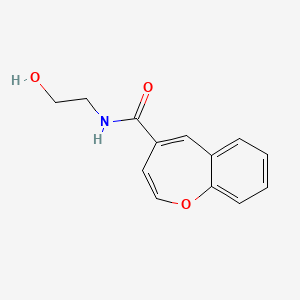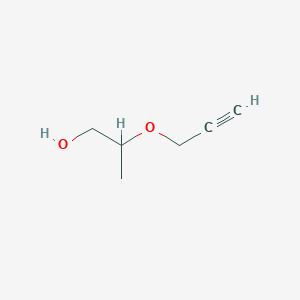
Propargyl alcohol propoxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl alcohol propoxylate is a derivative of propargyl alcohol, synthesized through the propoxylation process, which involves the addition of propylene oxide to propargyl alcohol . This compound is known for its versatility and reactivity, making it valuable in various industrial and pharmaceutical applications .
Mécanisme D'action
Target of Action
Propargyl alcohol propoxylate (PAP) is primarily used as a component of nickel brighteners . It acts as a leveling and fast brightener, usually used in combination with other auxiliary brighteners .
Mode of Action
PAP works by adsorbing onto the metal surface, creating a thin film that acts as a barrier between the metal and corrosive agents such as water, oxygen, and salts . This protective layer significantly reduces the rate of anodic and cathodic reactions involved in the corrosion process .
Biochemical Pathways
The propargylic alcohol, a precursor of PAP, plays a crucial role in organic synthesis due to its highly nucleophilic alkyne functional moiety and its considerably acidic terminal hydrogen atom . The OH of the propargylic alcohol on polarization by the Lewis acid, BF3·Et2O, generates the incipient propargylic carbocation by the loss of H2O followed by the attack of the α-carbon of ketene dithioacetal and intramolecular nucleophilic addition to the tertiary carbocation to produce the δ-lactams .
Pharmacokinetics
It’s known that pap is a condensate of propargyl alcohol and propylene oxide .
Result of Action
The result of PAP’s action is the formation of a protective layer on metal surfaces, which significantly reduces the rate of corrosion, thereby extending the lifespan of metal parts and equipment . This application underscores its importance in maintaining the integrity and functionality of industrial machinery .
Action Environment
The effectiveness of PAP as a corrosion inhibitor is influenced by environmental factors such as the presence of water, oxygen, and salts . Its mechanism of action is rooted in chemistry and surface science, offering protection to metals by forming a protective layer that mitigates corrosion processes .
Analyse Biochimique
Biochemical Properties
Propargyl alcohol propoxylate plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly in the context of catalytic propargylic substitution reactions . The highly nucleophilic alkyne functional moiety of this compound allows it to play a crucial role in organic synthesis .
Molecular Mechanism
At the molecular level, this compound may interact with metal ions to form a complex layer on the metal surface . This layer is less reactive to environmental factors that typically accelerate corrosion, such as pH changes and the presence of aggressive ions .
Metabolic Pathways
Propargyl alcohol, a related compound, is known to undergo various reactions, including the Meyer–Schuster rearrangement .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propargyl alcohol propoxylate is synthesized by reacting propargyl alcohol with propylene oxide. The reaction typically occurs under controlled conditions, often in the presence of a catalyst to facilitate the addition of propylene oxide to the propargyl alcohol . The process involves the nucleophilic attack of the hydroxyl group of propargyl alcohol on the epoxide ring of propylene oxide, resulting in the formation of the propoxylated product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where propargyl alcohol and propylene oxide are combined under specific temperature and pressure conditions. Catalysts such as potassium hydroxide or other basic catalysts are commonly used to enhance the reaction rate and yield . The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl alcohol propoxylate undergoes various chemical reactions, including:
Oxidation: The alkyne group in this compound can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols or other reduced derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Saturated alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propargyl alcohol propoxylate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl alcohol ethoxylate: A derivative of propargyl alcohol obtained through the addition of ethylene oxide.
Propargyl alcohol: The parent compound, known for its versatility and reactivity.
Uniqueness
Propargyl alcohol propoxylate is unique due to its propoxylation, which enhances its utility in polymer synthesis and catalysis compared to its ethoxylated counterpart . The propoxylated derivative offers distinct properties such as improved solubility and reactivity, making it valuable in various applications .
Propriétés
IUPAC Name |
2-prop-2-ynoxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-8-6(2)5-7/h1,6-7H,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSJDKRMKRFRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3973-17-9 |
Source


|
| Record name | PROPARGYL ALCOHOL PROPOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
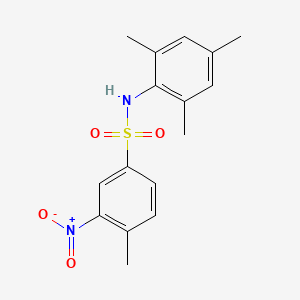
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2849352.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2849355.png)

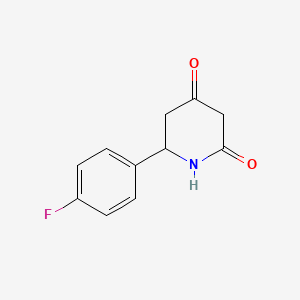
![1-[4-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2849363.png)
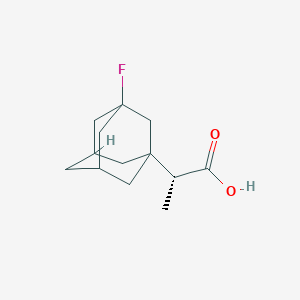
![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2849366.png)
![8-[(4-propan-2-ylphenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2849367.png)
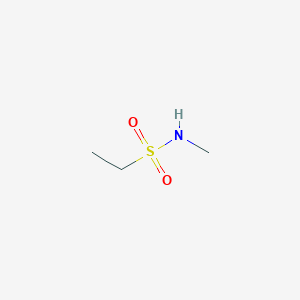
![3-(Benzylsulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2849369.png)
